molecular formula C14H15NO B12111388 (Z)-2-benzylidenequinuclidin-3-one

(Z)-2-benzylidenequinuclidin-3-one

Cat. No.: B12111388
M. Wt: 213.27 g/mol
InChI Key: RBGFDYWXBIXLSF-RAXLEYEMSA-N
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Description

2-Benzylidene-1-aza-bicyclo[222]octan-3-one is a nitrogen-containing heterocyclic compound It features a bicyclic structure with a benzylidene group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-1-aza-bicyclo[2.2.2]octan-3-one typically involves the condensation of a suitable benzaldehyde derivative with 1-aza-bicyclo[2.2.2]octan-3-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction yields the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-1-aza-bicyclo[2.2.2]octan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

2-Benzylidene-1-aza-bicyclo[2.2.2]octan-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzylidene-1-aza-bicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethoxy-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one
  • 2-(4-Bromo-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one
  • 2-(4-Chloro-3-fluoro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one

Uniqueness

2-Benzylidene-1-aza-bicyclo[2.2.2]octan-3-one is unique due to its specific benzylidene substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity profiles .

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

(2Z)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C14H15NO/c16-14-12-6-8-15(9-7-12)13(14)10-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2/b13-10-

InChI Key

RBGFDYWXBIXLSF-RAXLEYEMSA-N

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C/C3=CC=CC=C3

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=CC=C3

Origin of Product

United States

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